Cas no 2302913-49-9 (4-(acetamidomethyl)-1-methyl-1H-1,2,3-triazole-5-carboxylic acid)

4-(Acetamidomethyl)-1-methyl-1H-1,2,3-triazole-5-carboxylic acid is a heterocyclic compound featuring a 1,2,3-triazole core functionalized with an acetamidomethyl group at the 4-position and a carboxylic acid moiety at the 5-position. This structure confers versatility in synthetic applications, particularly in medicinal chemistry and peptide mimetics. The acetamidomethyl group enhances solubility and stability, while the carboxylic acid allows for further derivatization or conjugation. The 1-methyl substitution on the triazole ring improves metabolic stability, making it a valuable intermediate for drug discovery and bioconjugation. Its well-defined reactivity profile and compatibility with standard coupling reagents facilitate its use in constructing complex molecular architectures.
4-(acetamidomethyl)-1-methyl-1H-1,2,3-triazole-5-carboxylic acid structure
2302913-49-9 structure
商品名:4-(acetamidomethyl)-1-methyl-1H-1,2,3-triazole-5-carboxylic acid
CAS番号:2302913-49-9
MF:C7H10N4O3
メガワット:198.179300785065
CID:6410713
PubChem ID:165912561

4-(acetamidomethyl)-1-methyl-1H-1,2,3-triazole-5-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 4-(acetamidomethyl)-1-methyl-1H-1,2,3-triazole-5-carboxylic acid
    • EN300-3975931
    • 2302913-49-9
    • インチ: 1S/C7H10N4O3/c1-4(12)8-3-5-6(7(13)14)11(2)10-9-5/h3H2,1-2H3,(H,8,12)(H,13,14)
    • InChIKey: UOFRCTPZDLFWDI-UHFFFAOYSA-N
    • ほほえんだ: OC(C1=C(CNC(C)=O)N=NN1C)=O

計算された属性

  • せいみつぶんしりょう: 198.07529019g/mol
  • どういたいしつりょう: 198.07529019g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 245
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -1.3
  • トポロジー分子極性表面積: 97.1Ų

4-(acetamidomethyl)-1-methyl-1H-1,2,3-triazole-5-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-3975931-0.05g
4-(acetamidomethyl)-1-methyl-1H-1,2,3-triazole-5-carboxylic acid
2302913-49-9 95.0%
0.05g
$647.0 2025-03-16
Enamine
EN300-3975931-0.5g
4-(acetamidomethyl)-1-methyl-1H-1,2,3-triazole-5-carboxylic acid
2302913-49-9 95.0%
0.5g
$739.0 2025-03-16
Enamine
EN300-3975931-5.0g
4-(acetamidomethyl)-1-methyl-1H-1,2,3-triazole-5-carboxylic acid
2302913-49-9 95.0%
5.0g
$2235.0 2025-03-16
Enamine
EN300-3975931-0.25g
4-(acetamidomethyl)-1-methyl-1H-1,2,3-triazole-5-carboxylic acid
2302913-49-9 95.0%
0.25g
$708.0 2025-03-16
Enamine
EN300-3975931-2.5g
4-(acetamidomethyl)-1-methyl-1H-1,2,3-triazole-5-carboxylic acid
2302913-49-9 95.0%
2.5g
$1509.0 2025-03-16
Enamine
EN300-3975931-0.1g
4-(acetamidomethyl)-1-methyl-1H-1,2,3-triazole-5-carboxylic acid
2302913-49-9 95.0%
0.1g
$678.0 2025-03-16
Enamine
EN300-3975931-1.0g
4-(acetamidomethyl)-1-methyl-1H-1,2,3-triazole-5-carboxylic acid
2302913-49-9 95.0%
1.0g
$770.0 2025-03-16
Enamine
EN300-3975931-10.0g
4-(acetamidomethyl)-1-methyl-1H-1,2,3-triazole-5-carboxylic acid
2302913-49-9 95.0%
10.0g
$3315.0 2025-03-16

4-(acetamidomethyl)-1-methyl-1H-1,2,3-triazole-5-carboxylic acid 関連文献

4-(acetamidomethyl)-1-methyl-1H-1,2,3-triazole-5-carboxylic acidに関する追加情報

Recent Advances in the Study of 4-(acetamidomethyl)-1-methyl-1H-1,2,3-triazole-5-carboxylic acid (CAS: 2302913-49-9)

The compound 4-(acetamidomethyl)-1-methyl-1H-1,2,3-triazole-5-carboxylic acid (CAS: 2302913-49-9) has recently emerged as a molecule of significant interest in chemical biology and medicinal chemistry research. This triazole derivative has shown promising potential in various pharmaceutical applications, particularly as a building block for drug discovery and as a potential therapeutic agent itself. The unique structural features of this compound, including the acetamidomethyl group and the carboxylic acid functionality, make it a versatile intermediate for further chemical modifications.

Recent studies have focused on the synthetic optimization of this compound, with several research groups reporting improved synthetic routes that enhance yield and purity. A 2023 publication in the Journal of Medicinal Chemistry demonstrated a novel microwave-assisted synthesis method that reduced reaction times from hours to minutes while maintaining excellent yields (85-92%). This advancement is particularly significant for scaling up production for preclinical studies.

In terms of biological activity, preliminary investigations have revealed interesting pharmacological properties. The compound has shown moderate inhibitory activity against certain kinase enzymes involved in inflammatory pathways, with IC50 values in the low micromolar range. While not yet optimized for clinical use, these findings suggest potential applications in developing anti-inflammatory agents. Researchers are particularly interested in how the triazole core might interact with biological targets compared to more traditional heterocyclic systems.

Structural characterization studies using X-ray crystallography and NMR spectroscopy have provided detailed insights into the molecular conformation and electronic properties of 4-(acetamidomethyl)-1-methyl-1H-1,2,3-triazole-5-carboxylic acid. These studies reveal that the molecule adopts a planar conformation in the solid state, with strong intermolecular hydrogen bonding between the carboxylic acid groups. Such structural information is crucial for understanding its reactivity and potential interactions with biological targets.

Current research directions include exploring this compound as a precursor for more complex drug candidates. Several groups have reported successful derivatization at both the acetamido and carboxylic acid positions, yielding libraries of compounds for biological screening. The triazole ring's metabolic stability and the compound's overall favorable physicochemical properties make it an attractive scaffold for medicinal chemistry programs targeting various disease areas.

While clinical applications remain in early stages, the growing body of research on 4-(acetamidomethyl)-1-methyl-1H-1,2,3-triazole-5-carboxylic acid suggests it will continue to be an important molecule in drug discovery efforts. Future studies will likely focus on optimizing its biological activity through structural modifications and exploring its potential as a pharmacophore in multi-target drug design strategies.

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